5-Cyclopropyl-1,2-oxazol-3-amine
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Overview
Description
“5-Cyclopropyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 21080-85-3 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 5-cyclopropyl-3-isoxazolamine . It is typically stored at a temperature of 4°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for “5-Cyclopropyl-1,2-oxazol-3-amine” is 1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) . The InChI key is VIFVLPWELQGBKF-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the synthesis of isoxazoles, a variety of functionalized heterocyclic scaffolds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Physical And Chemical Properties Analysis
“5-Cyclopropyl-1,2-oxazol-3-amine” has a molecular weight of 124.14 . It is typically stored at a temperature of 4°C and comes in a powder form .
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 5-Cyclopropyl-1,2-oxazol-3-amine, though not directly mentioned, seems to be part of a class of chemicals involved in the synthesis of complex molecules. Researchers have explored its structural analogs in various chemical syntheses. For example, 2,4-Disubstituted-5-methyl oxazoles were prepared using acid chlorides and propargyl amines in a two-step, one-pot procedure, showcasing the utility of oxazole derivatives in the formation of complex molecules (Tran-Dube Michelle Bich et al., 2013). Similarly, a metal-free synthesis of oxazinones was discussed, highlighting the role of these compounds in accessing greater structural diversity in synthetic building blocks (Alexander J. Craig & Bill C. Hawkins, 2017).
Medicinal Chemistry and Antibacterial Applications
In medicinal chemistry, analogs of 5-Cyclopropyl-1,2-oxazol-3-amine have been studied for their antimicrobial and antibacterial properties. For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and showed promising in vitro and in vivo antimycobacterial activities, indicating the potential of oxazole derivatives in the development of new antimicrobial agents (D. Sriram et al., 2007). Moreover, the synthesis and characterization of novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity, further supporting the role of these compounds in antimicrobial research (K. Mehta, 2016).
Biological Properties and Potential Applications
The exploration of the biological properties of oxazole derivatives has extended to the synthesis of polyheterocyclic compounds using aminopyrazoles as starting reagents, highlighting their versatility and potential in various biological applications (Asma Agrebi et al., 2021). Furthermore, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile demonstrated the potential for creating a variety of structurally diverse molecules with potential applications in medicinal chemistry and materials science (V. Potkin et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVLPWELQGBKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567594 |
Source
|
Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2-oxazol-3-amine | |
CAS RN |
21080-85-3 |
Source
|
Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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